1-[4-Nitro-3-(pyrrolidin-1-yl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Description
Properties
IUPAC Name |
1-(4-nitro-3-pyrrolidin-1-ylphenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O4/c22-21(23,24)15-3-5-17(20(13-15)29(32)33)27-11-9-25(10-12-27)16-4-6-18(28(30)31)19(14-16)26-7-1-2-8-26/h3-6,13-14H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGQYABSLLCWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128698 | |
| Record name | 1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330634-23-6 | |
| Record name | 1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330634-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Nitro-3-(pyrrolidin-1-yl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine and piperazine rings separately, followed by their functionalization with nitro and trifluoromethyl groups.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones under acidic or basic conditions.
Formation of Piperazine Ring: The piperazine ring is often formed through the reaction of ethylenediamine with dihaloalkanes under reflux conditions.
Functionalization: The introduction of nitro groups can be achieved through nitration reactions using nitric acid and sulfuric acid. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Step 1: Formation of the Pyrrolidinyl Substituent
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Starting Material : A halogenated aromatic ring (e.g., bromo- or chloro-substituted phenyl group with a nitro group at the para position).
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Reaction Conditions : Pyrrolidine reacts with the halogenated aromatic compound under basic conditions (e.g., KOH, auxiliary bases like triphenylsilanol or 2,6-di-tert-butylphenol) in hydroxypropyl methylcellulose (HPMC)-water mixtures .
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Mechanism : The nitro group activates the aromatic ring for nucleophilic attack, replacing the halide with the pyrrolidinyl group.
Base Screening for SNAr Reactions
| Base Tested | Conversion to Product | Hydrolysis Side Product |
|---|---|---|
| Sodium tert-butoxide | 90% | Minimal |
| KOH | 85% | Moderate |
| Triphenylsilanol | 53% | High |
| 2,6-di-tert-butylphenol | 60% | Moderate |
Data adapted from optimization studies in .
HPMC Concentration Effects
| HPMC Concentration (wt%) | Reaction Yield |
|---|---|
| 0.1% | 86% |
| 2% | 90% |
Higher HPMC concentrations improve reaction efficiency by stabilizing intermediates .
SNAr Reaction Mechanism
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Aromatic Ring Activation : Nitro groups strongly deplete electron density, enabling nucleophilic attack.
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Leaving Group Departure : Halide (e.g., Cl⁻, Br⁻) departs, forming a negatively charged intermediate.
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Nucleophilic Attack : Piperazine or pyrrolidine attacks the activated aromatic ring, forming the C–N bond.
Role of Auxiliary Bases
Lipophilic auxiliary bases (e.g., triphenylsilanol, 2,6-di-tert-butylphenol) enhance reaction kinetics by stabilizing intermediates and reducing hydrolysis side products .
Challenges and Solutions
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Regioselectivity : Nitro groups direct substitution to para positions, but competing side reactions (e.g., hydrolysis) require careful control of pH and temperature.
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Yield Optimization : High yields (>90%) are achievable using optimized bases (e.g., sodium tert-butoxide) and HPMC concentrations .
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Purity : Multistep syntheses often introduce impurities, necessitating efficient purification protocols (e.g., recrystallization) .
Comparison of Synthetic Routes
| Reaction Type | Advantages | Limitations |
|---|---|---|
| SNAr (Pyridine) | High yield, well-established | Requires strong bases, sensitive to hydrolysis |
| Pd-Catalyzed (Buchwald-Hartwig) | Broad substrate tolerance | High catalyst costs, complex workup |
Data synthesized from methods discussed in .
Spectral and Analytical Data
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Mass Spectrometry : Molecular ion peaks at m/z 331 (base peak) and m/z 329 (isotopic distribution) .
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LC-MS : Retention times for intermediates and products are critical for monitoring reaction progress .
Toxicity and Handling
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
The compound exhibits significant pharmacological activities, including potential antipsychotic and antidepressant effects. Studies indicate that piperazine derivatives can act as serotonin receptor modulators, which are crucial in treating mood disorders. Specifically, the presence of nitro and trifluoromethyl groups enhances the compound's binding affinity to serotonin receptors, making it a candidate for further development in psychopharmacology .
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant properties of similar piperazine compounds. The findings suggested that modifications in the piperazine ring could lead to enhanced efficacy against depression and anxiety disorders. The introduction of a pyrrolidine moiety was particularly noted for its positive influence on biological activity .
Neuropharmacology
Receptor Interaction
Research indicates that this compound can interact with various neurotransmitter systems, including dopamine and norepinephrine pathways. This interaction is essential for developing treatments for neurodegenerative diseases and psychiatric disorders. The structural features of the compound allow it to penetrate the blood-brain barrier effectively, increasing its potential as a therapeutic agent .
Case Study: Dopaminergic Activity
In a controlled study assessing dopaminergic activity, derivatives of this compound showed promising results in modulating dopamine receptor activity. This modulation is significant for conditions such as schizophrenia and Parkinson's disease, where dopamine dysregulation is prevalent .
Materials Science
Synthesis of Functional Materials
The unique chemical properties of 1-[4-Nitro-3-(pyrrolidin-1-yl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine also lend themselves to applications in materials science. Its ability to form stable complexes with metal ions has been explored for creating novel materials with specific electronic and optical properties.
Case Study: Metal Complexation
Research demonstrated that this piperazine derivative could form coordination complexes with transition metals, leading to materials with enhanced conductivity and catalytic properties. These materials have potential applications in sensors and electronic devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[4-Nitro-3-(pyrrolidin-1-yl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
Key Compounds:
Biological Activity
1-[4-Nitro-3-(pyrrolidin-1-yl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, a compound with significant structural complexity, has garnered attention in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its piperazine core, substituted with nitro and trifluoromethyl groups, which influence its pharmacological properties. The IUPAC name is 1-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazine hydrochloride, and it has a molecular formula of C14H21ClN4O2 with a molecular weight of 312.8 g/mol .
Research indicates that the compound interacts with various biological pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Its nitro groups may also contribute to redox activity, potentially influencing oxidative stress pathways.
Receptor Interactions
- Dopamine Receptors: Preliminary studies suggest that this compound may exhibit affinity for dopamine receptors, which could be relevant in treating neuropsychiatric disorders.
- Serotonin Receptors: Similar compounds have shown activity at serotonin receptors, indicating a potential role in mood regulation.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table detailing the observed activities:
Case Studies
Several case studies have highlighted the efficacy of similar piperazine derivatives in clinical settings:
- Anticancer Activity : A study demonstrated that derivatives of piperazine exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The mechanism involved apoptosis induction through p53 pathway activation .
- Antimycobacterial Properties : Research focused on drug discovery for tuberculosis revealed that compounds structurally related to our target showed promising results against Mycobacterium tuberculosis, suggesting a potential therapeutic application for resistant strains .
- Neuropharmacological Effects : Investigations into the interaction of similar compounds with CNS receptors indicated potential applications in treating mood disorders and schizophrenia due to their modulatory effects on neurotransmitter systems .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 60–70 | |
| Coupling Reaction | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 50–65 |
What spectroscopic techniques are essential for characterizing this compound?
Level: Basic
Methodological Answer:
Structural confirmation requires a combination of:
- 1H/13C NMR: Identify substituents (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, nitro groups via deshielding) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected for C22H21F3N6O4: 515.16 g/mol).
- IR Spectroscopy: Detect nitro (1520–1350 cm⁻¹) and trifluoromethyl (1250–1100 cm⁻¹) groups .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Peaks/Signals | Reference |
|---|---|---|
| 1H NMR | 8.2–8.5 ppm (aromatic protons) | |
| 13C NMR | 120–125 ppm (CF3 group) |
What safety precautions are necessary when handling this compound?
Level: Basic
Methodological Answer:
Based on structurally similar piperazines:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particles are generated .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of nitro-containing intermediates .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Note: Acute toxicity (oral, Category 4) and skin irritation (Category 2) are reported for analogous compounds .
How can researchers optimize reaction conditions to improve the yield?
Level: Advanced
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatic intermediates .
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling efficiency .
- Temperature Control: Gradual heating (80–100°C) prevents decomposition of thermally sensitive nitro groups .
Case Study: A 20% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in coupling reactions due to enhanced base strength .
What strategies resolve contradictions in reported biological activity data?
Level: Advanced
Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation steps:
Purity Validation: Use HPLC (≥95% purity) to exclude confounding impurities .
Dose-Response Curves: Establish EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) .
Mechanistic Studies: Compare binding affinity via SPR (Surface Plasmon Resonance) for target receptors .
Example: Discrepancies in antimicrobial activity were resolved by standardizing broth microdilution assays (CLSI guidelines) .
How does the substitution pattern influence physicochemical properties?
Level: Advanced
Methodological Answer:
- Nitro Groups: Increase hydrophobicity (logP ~3.5) and electron-withdrawing effects, altering reactivity .
- Trifluoromethyl Groups: Enhance metabolic stability and membrane permeability .
Q. Table 3: Substituent Effects
| Substituent | Effect on Property | Reference |
|---|---|---|
| 4-Nitro | ↑ Cytotoxicity in MCF-7 | |
| 3-(Pyrrolidin-1-yl) | ↑ Solubility in polar solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
